(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate
Description
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O4/c14-11-6-5-10(21-11)13(19)20-7-17-12(18)8-3-1-2-4-9(8)15-16-17/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAHGYRXDVUAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the triazine ring, followed by the introduction of the bromofuran carboxylate group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
This compound is utilized as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules through coupling reactions, which are essential for building intricate molecular architectures. The benzotriazine moiety enhances the reactivity of the compound, making it suitable for various synthetic pathways.
Case Study:
In a study focusing on the synthesis of novel heterocyclic compounds, researchers employed (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate as a key intermediate. The compound's ability to participate in nucleophilic substitution reactions allowed for the successful synthesis of derivatives with varied biological activities .
Pharmaceutical Development
Drug Design:
The compound plays a crucial role in the development of new pharmaceuticals. Its structural features allow it to target specific biological pathways effectively. Researchers have explored its potential as an active pharmaceutical ingredient (API) due to its bioactivity against various pathogens.
Antimicrobial Activity:
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate showed competitive activity against multi-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Material Science
Enhancement of Material Properties:
In material science, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate is investigated for its ability to improve the thermal stability and mechanical strength of polymers. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics.
Application Example:
Research has demonstrated that incorporating this compound into polymer composites resulted in materials with superior thermal properties compared to traditional polymers. This advancement is particularly beneficial for applications requiring high thermal resistance .
Analytical Chemistry
Reagent in Analytical Techniques:
The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of specific analytes. Its unique chemical properties allow it to form stable complexes with certain analytes, enhancing detection sensitivity.
Analytical Applications:
For example, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate has been used in chromatographic methods to separate and quantify complex mixtures effectively. This capability is crucial in pharmaceutical analysis and environmental monitoring .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocyclic Systems: Benzotriazinone vs. Phthalazinone
The benzotriazinone core in the target compound distinguishes it from phthalazinone derivatives (e.g., compounds A22, A23, and B2–B5 in ), which possess a phthalazin-1(2H)-one structure. Key differences include:
- Phthalazinone: Features two nitrogen atoms and a fused benzene ring, offering distinct electronic and steric properties.
These structural variations influence molecular recognition. For instance, benzotriazinones in patents target GPR139 , while phthalazinones in are linked to hydrazide derivatives (e.g., B2–B5) with unspecified biological roles.
Substituent Effects: Halogens and Functional Groups
Bromine vs. Fluorine
- The target compound’s 5-bromofuran group introduces a heavy halogen, promoting halogen bonding and increasing molecular weight (Br: ~80 Da). This contrasts with fluorine-containing analogs (e.g., A22, A23), where fluorine’s electronegativity enhances metabolic stability and bioavailability .
- Fluorine’s smaller size allows tighter binding in hydrophobic pockets, whereas bromine’s polarizability may strengthen interactions with aromatic residues.
Ester vs. Hydrazide Functionalization
- The target’s ester group (5-bromofuran-2-carboxylate) is more hydrolytically labile compared to hydrazide derivatives (B2–B5).
Molecular Weight and Physicochemical Properties
The table below compares molecular weights and substituents of the target compound and analogs from :
Key Observations :
- The target compound’s molecular weight is lower than A22’s due to the absence of bulky piperazinyl and cyclohexane groups.
- Linear alkyl chains in B2–B5 (propyl to pentyl) increase hydrophobicity compared to the target’s bromofuran ester.
Therapeutic Potential and Patent Landscape
The target compound’s benzotriazinone core is patented as a GPR139 modulator, suggesting CNS applications . In contrast, ’s phthalazinone derivatives lack explicit therapeutic annotations, though their hydrazide side chains (B2–B5) may target enzymes or receptors requiring flexible binding motifs.
Structural Analogues in Furan Carboxylates
and highlight related furan carboxylates, such as methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate . Differences include:
- Bromine Position : The target’s 5-bromo substitution on a simple furan contrasts with dihydrobenzofuran systems, impacting electronic distribution and steric accessibility.
Biological Activity
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate is a complex organic molecule that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antitumor and antimicrobial activities, as well as its applications in pharmaceutical development.
Chemical Structure and Properties
The compound's IUPAC name is (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate , and it has the following molecular formula:
- Molecular Formula : C12H10BrN3O3
- Molecular Weight : 320.13 g/mol
This compound features a benzotriazine core linked to a furan carboxylate moiety, which is essential for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds related to benzotriazines exhibit significant antitumor properties. For instance, compounds derived from similar structures have been tested against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
-
Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
-
Mechanism of Action :
- The proposed mechanism includes interference with DNA replication and repair processes, leading to increased apoptosis in tumor cells. The binding affinity of these compounds to DNA suggests a possible intercalative mechanism that disrupts normal cellular functions.
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial properties:
-
Microbial Strains Tested :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
-
Testing Methods :
- Broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) against the tested strains.
-
Results :
- Compounds similar to this structure exhibited significant antibacterial activity, indicating potential for development as antimicrobial agents.
Case Studies and Research Findings
Several research studies have focused on the biological activity of benzotriazine derivatives:
These studies highlight the versatility of compounds related to benzotriazines in targeting both cancerous cells and microbial pathogens.
Applications in Pharmaceutical Development
The unique properties of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate make it a valuable candidate in drug development:
- Drug Design : The compound serves as a scaffold for synthesizing new drugs targeting specific biological pathways.
- Synthesis Reagent : It is utilized in organic synthesis as a coupling reagent for forming complex molecules.
- Material Science : Enhancements in material properties through the incorporation of this compound into polymers have been noted.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-bromofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation (e.g., bromination) of precursor molecules and esterification. For example, bromofuran derivatives are often synthesized via nucleophilic substitution or coupling reactions under palladium catalysis. Optimization includes adjusting temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound in >75% yield .
Q. How is structural characterization performed to confirm the identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions and ester groups), FT-IR (C=O stretch at ~1700–1750 cm⁻¹), and UV-Vis (π→π* transitions of aromatic systems).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₀BrN₃O₃).
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity (>95%) .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) against targets like cyclooxygenase (COX) or kinases, using spectrophotometric readouts .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Reproducibility Checks : Repeating assays under standardized conditions (pH 7.4 buffer, 37°C).
- Metabolite Profiling : LC-MS to identify degradation products interfering with activity.
- Structural Analog Comparison : Testing halogen-substituted analogs (e.g., Cl vs. Br) to isolate substituent effects .
Q. What advanced computational methods predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms.
- QSAR Modeling : ML-based models (e.g., Random Forest) using descriptors like LogP, polar surface area, and halogen atom positions .
Q. How does stereochemical complexity impact synthetic strategies and bioactivity?
- Methodological Answer : Chirality in the benzotriazinone moiety requires asymmetric synthesis (e.g., chiral auxiliaries or catalysts like BINOL-derived phosphoric acids). Stereoisomers are separated via chiral HPLC (Chiralpak AD-H column) and tested separately. Bioactivity differences (>10-fold in IC₅₀) between enantiomers highlight the need for stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
